molecular formula C18H19ClN2O3S B2630785 (E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448140-47-3

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2630785
CAS No.: 1448140-47-3
M. Wt: 378.87
InChI Key: RLRODRIQRIJASI-GXDHUFHOSA-N
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Description

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a styrylsulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

  • 1-(4-fluorobenzyl)piperidin-4-yl
  • 3,4-dichlorobenzyl)piperidin-4-yl
  • 4-bromobenzyl)piperidin-4-yl

Uniqueness

What sets (E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Biological Activity

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews its biological properties, synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S with a molecular weight of 378.9 g/mol. The compound features a pyridine ring substituted with a chlorinated and a piperidinyl group, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S
Molecular Weight378.9 g/mol
CAS Number1448140-47-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridine core : Starting from suitable precursors through chlorination reactions.
  • Attachment of the piperidinyl group : This may involve nucleophilic substitution reactions.
  • Introduction of the styrylsulfonyl group : Achieved by reacting with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related styrylsulfonyl compounds has demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities due to its sulfonyl moiety .

Anticancer Potential

The compound's ability to inhibit specific cancer cell lines has been explored in vitro. For example, derivatives of piperidine are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth . The presence of the styryl group may enhance this activity by promoting interactions with target proteins.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that related structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various styrylsulfonyl compounds against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to this compound .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of piperidine derivatives on breast cancer cell lines, revealing that modifications at the piperidine nitrogen significantly influenced activity levels .

Properties

IUPAC Name

3-chloro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-17-7-4-11-20-18(17)24-16-8-12-21(13-9-16)25(22,23)14-10-15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRODRIQRIJASI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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